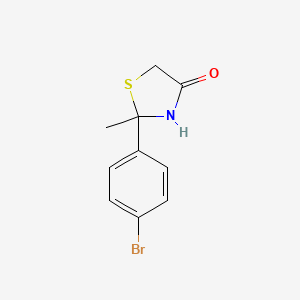

2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one

Descripción general

Descripción

2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with a bromophenyl group and a methyl group Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with thiourea and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the thiazolidinone ring.

- Step 1: Formation of Schiff Base:

- Reactants: 4-bromobenzaldehyde, thiourea

- Conditions: Basic medium (e.g., sodium hydroxide), reflux

- Intermediate: Schiff base

- Step 2: Cyclization:

- Reactants: Schiff base, methyl iodide

- Conditions: Reflux

- Product: this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

- Substitution Reactions:

- The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

- Oxidation Reactions:

- The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction Reactions:

- The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

- Substitution Reactions:

- Reagents: Amines, thiols

- Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), heat

- Oxidation Reactions:

- Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

- Conditions: Solvent (e.g., dichloromethane), room temperature

- Reduction Reactions:

- Reagents: Sodium borohydride

- Conditions: Solvent (e.g., ethanol), room temperature

- Substitution Products:

- 2-(4-Aminophenyl)-2-methyl-1,3-thiazolidin-4-one

- 2-(4-Mercaptophenyl)-2-methyl-1,3-thiazolidin-4-one

- Oxidation Products:

- This compound sulfoxide

- This compound sulfone

- Reduction Products:

- 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-ol

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds, which are crucial in developing new synthetic methodologies.

- Development of New Reactions : It is employed in creating innovative synthetic pathways that can lead to the discovery of novel compounds with desirable properties.

Biology

- Antimicrobial Properties : Research indicates that 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown its efficacy against pathogens like Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Activity : The compound has been investigated for its potential as an anti-inflammatory agent. It has shown the ability to inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation .

Medicine

- Anticancer Properties : this compound has been explored for its anticancer effects, particularly against breast and prostate cancer cell lines. In vitro studies demonstrated significant growth inhibition in these cancer types .

- Potential Drug Development : Given its diverse pharmacological activities, this compound is being considered for developing new therapeutic agents targeting multiple diseases, including infections and cancer .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazolidinone derivatives, including this compound, demonstrated its potent antimicrobial activity. The compound was tested against several bacterial strains and exhibited inhibitory effects comparable to standard antibiotics. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

In vitro assays were performed using breast cancer cell lines (MCF7) treated with varying concentrations of this compound. The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant anticancer potential. Further studies suggested that the compound induces apoptosis through the modulation of key signaling pathways involved in cell survival .

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

- Antimicrobial Activity:

- Inhibits the biosynthesis of bacterial cell walls by targeting key enzymes involved in peptidoglycan synthesis.

- Disrupts fungal cell membrane integrity by interacting with ergosterol.

- Anti-inflammatory Activity:

- Inhibits the production of pro-inflammatory cytokines by modulating the activity of nuclear factor-kappa B (NF-κB) pathway.

- Anticancer Activity:

- Induces apoptosis in cancer cells by activating caspase-dependent pathways.

- Inhibits cell proliferation by interfering with the cell cycle at the G2/M phase.

Comparación Con Compuestos Similares

2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one can be compared with other similar compounds to highlight its uniqueness:

- Similar Compounds:

- 2-(4-Chlorophenyl)-2-methyl-1,3-thiazolidin-4-one

- 2-(4-Fluorophenyl)-2-methyl-1,3-thiazolidin-4-one

- 2-(4-Methylphenyl)-2-methyl-1,3-thiazolidin-4-one

- Comparison:

- The presence of the bromine atom in this compound enhances its reactivity compared to its chloro, fluoro, and methyl analogs.

- The bromine atom also contributes to the compound’s unique biological activities, making it more potent in antimicrobial and anticancer applications.

Actividad Biológica

2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone class, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. The presence of the bromine atom significantly enhances its biological activity compared to other similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidinone ring with a bromophenyl substitution. The molecular formula is , and its unique properties stem from the interactions facilitated by the bromine atom, which contributes to its reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study demonstrated that compounds within the thiazolidinone class effectively inhibited the growth of pathogenic microorganisms, suggesting potential for therapeutic applications in treating infections .

Anticancer Properties

The compound has shown promising anticancer activity, particularly against breast and prostate cancer cell lines. In vitro studies indicate that it can modulate cell signaling pathways involved in apoptosis and proliferation, leading to reduced viability of cancer cells. The mechanism involves binding to specific biomolecules, including acetylcholinesterase, thereby disrupting cellular functions critical for tumor growth .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, positioning it as a candidate for developing new anti-inflammatory agents .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Testing :

- In vitro assays demonstrated that this compound inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

- Cytotoxicity Assays :

- Structure-Activity Relationship (SAR) :

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar thiazolidinone derivatives was conducted:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 15 - 30 | 5 | Moderate |

| 2-(4-Chlorophenyl)-2-methyl-1,3-thiazolidin-4-one | 30 - 50 | 10 | Low |

| 2-(4-Fluorophenyl)-2-methyl-1,3-thiazolidin-4-one | 25 - 40 | 12 | Low |

This table illustrates that the brominated derivative exhibits superior antimicrobial and anticancer properties compared to its chloro and fluoro counterparts.

Propiedades

IUPAC Name |

2-(4-bromophenyl)-2-methyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNOS/c1-10(12-9(13)6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXKCDXCZMIUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)CS1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336746 | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309294-12-0 | |

| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.